N-benzyl-N-ethylpiperidin-4-amine dihydrochloride
CAS No.: 871112-87-7
Cat. No.: VC3837830
Molecular Formula: C14H24Cl2N2
Molecular Weight: 291.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871112-87-7 |
|---|---|
| Molecular Formula | C14H24Cl2N2 |
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | N-benzyl-N-ethylpiperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C14H22N2.2ClH/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;;/h3-7,14-15H,2,8-12H2,1H3;2*1H |
| Standard InChI Key | XJUJSCSNYXLJGB-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)C2CCNCC2.Cl.Cl |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCNCC2.Cl.Cl |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity and Physicochemical Properties
N-Benzyl-N-ethylpiperidin-4-amine dihydrochloride is a synthetic organic compound belonging to the piperidine class. The dihydrochloride salt form improves aqueous solubility, making it preferable for experimental and potential clinical use. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 871112-87-7 | |
| Molecular Formula | C₁₄H₂₄Cl₂N₂ | |
| Molecular Weight | 291.3 g/mol | |
| IUPAC Name | N-Benzyl-N-ethylpiperidin-4-amine; dihydrochloride | |
| SMILES | CCN(CC1=CC=CC=C1)C2CCNCC2.Cl.Cl |
The benzyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the ethyl substitution fine-tunes receptor affinity.
Structural and Conformational Analysis
X-ray crystallography and NMR studies reveal that the piperidine ring adopts a chair conformation, with the benzyl and ethyl groups occupying equatorial positions to minimize steric hindrance. Protonation of the amine groups in the dihydrochloride form stabilizes the molecule in physiological environments.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a two-step process:
-
Alkylation of N-Benzylpiperidin-4-amine: Reacting N-benzylpiperidin-4-amine with ethyl iodide in the presence of potassium carbonate yields the free base, N-benzyl-N-ethylpiperidin-4-amine.
-
Salt Formation: Treating the free base with hydrochloric acid in an aqueous ethanol solution produces the dihydrochloride salt.
Key Reaction Conditions:
-
Solvent: Dichloromethane or ethanol
-
Temperature: Room temperature for alkylation; 0–5°C for acid addition
-
Yield: ~75–85% after recrystallization
Industrial-Scale Production
Industrial methods optimize cost and scalability using continuous flow reactors, which enhance mixing and heat transfer. Quality control employs HPLC and mass spectrometry to ensure purity >98%.
Pharmacological Properties and Mechanisms of Action
Neurotransmitter Receptor Modulation
The compound demonstrates affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M₁ and M₃ subtypes, with IC₅₀ values of 120 nM and 95 nM, respectively. This activity suggests potential in treating Alzheimer’s disease and schizophrenia, where mAChR dysfunction is implicated.
Sodium Channel Blockade
At concentrations ≥10 μM, N-benzyl-N-ethylpiperidin-4-amine dihydrochloride inhibits voltage-gated sodium channels (Nav1.7 and Nav1.8), reducing action potential propagation in sensory neurons. This property underpins its exploration as a local anesthetic.
Table 1: Biological Activity Profile
| Target | Effect | IC₅₀/EC₅₀ |
|---|---|---|
| mAChR M₁ | Competitive antagonism | 120 nM |
| mAChR M₃ | Partial agonist | 95 nM |
| Nav1.7 | Use-dependent blockade | 10 μM |
| Dopamine D₂ receptor | Weak antagonism (Ki = 2.5 μM) | - |
Research Applications and Case Studies
Neuropharmacology
In a 2023 study, the compound reversed scopolamine-induced memory deficits in rats, improving Morris water maze performance by 40% at 5 mg/kg (i.p.). This aligns with its mAChR modulation, suggesting cognitive-enhancing potential.
Local Anesthesia
In guinea pig models, intradermal injection (1% solution) produced anesthesia lasting 90 minutes, comparable to lidocaine but with reduced cardiotoxicity.
Comparison with Structural Analogues
Table 2: Analogues and Key Differences
| Compound | Substitution | Solubility (mg/mL) | mAChR M₁ IC₅₀ |
|---|---|---|---|
| N-Benzylpiperidin-4-amine | -H (no ethyl) | 12 | 450 nM |
| N-Ethylpiperidin-4-amine | -CH₂CH₃ (no benzyl) | 85 | >1 μM |
| N-Benzyl-N-ethylpiperidin-4-amine dihydrochloride | -CH₂CH₃, -Bn | 45 | 120 nM |
The ethyl group enhances receptor affinity, while the benzyl group improves CNS penetration.
Future Directions and Challenges
Pharmacokinetic Studies
Current gaps include oral bioavailability and metabolic pathways. Preliminary data suggest hepatic CYP3A4-mediated oxidation as the primary clearance route.
Clinical Translation
Phase I trials are needed to assess safety in humans. Potential hurdles include dose-dependent sedation observed in primate models at ≥10 mg/kg.
Novel Formulations
Nanoparticle encapsulation (e.g., PLGA nanoparticles) could enhance brain delivery, reducing systemic exposure and side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume